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Compound of Interest

Compound Name: Dbt-10

Cat. No.: B15541598 Get Quote

DISCLAIMER: The term "Dbt-10" is not a recognized designation for a biological molecule in

scientific literature. This guide addresses the biological functions of two distinct and well-

characterized proteins commonly referred to as "DBT": Doubletime (DBT) in Drosophila

melanogaster and Dihydrolipoamide Branched Chain Transacylase E2 (DBT) in humans. It is

presumed that the user query was a typographical error referring to one of these proteins.

Part 1: Doubletime (DBT) in Drosophila
melanogaster
Core Biological Functions
Doubletime (DBT) is a protein kinase in the fruit fly Drosophila melanogaster and is a homolog

of the vertebrate casein kinase I epsilon (CKIε). It is a critical component of the molecular clock

that governs circadian rhythms. The primary function of DBT is to regulate the stability and

nuclear accumulation of the PERIOD (PER) protein, a key transcriptional repressor in the

circadian feedback loop.

The core functions of DBT in the Drosophila circadian clock include:

Phosphorylation of PER Protein: DBT directly binds to and phosphorylates the PER protein

at multiple sites. This phosphorylation is a key step in controlling PER's stability and activity.

Regulation of PER Stability: In the cytoplasm, when PER is not in a complex with the

TIMELESS (TIM) protein, DBT-mediated phosphorylation targets PER for ubiquitination and
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subsequent degradation by the proteasome. This process creates a delay between the peak

of per mRNA transcription and the accumulation of PER protein, which is crucial for the ~24-

hour period of the clock.

Control of PER Nuclear Entry: DBT kinase activity also plays a role in regulating the timing of

PER's entry into the nucleus. Phosphorylated PER is retained in the cytoplasm, and its

nuclear translocation is facilitated when it forms a complex with TIM, which protects it from

DBT-mediated degradation.

Modulation of Circadian Period Length: The level of DBT kinase activity directly influences

the length of the circadian period. Mutations in the dbt gene that alter its kinase activity can

lead to shorter or longer circadian rhythms, or even arrhythmicity.[1]

Quantitative Data
The effects of various dbt mutations on the circadian period of locomotor activity in Drosophila

have been quantitatively characterized.

DBT Allele
Amino Acid
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constant
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Wild-type (DBT) - Normal ~24 hours [1][2]

dbtS Pro47Ser
Decreased in

vitro
~18-20 hours [1][2]

dbtL Met80Ile
Decreased in

vitro
~26.8-27 hours

dbtAR -
Severely

reduced
Arrhythmic

dbtK/R (kinase-

dead)
K38R Eliminated

Long periods to

arrhythmic

(dominant

negative)
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Signaling Pathways and Experimental Workflows
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Caption: A simplified diagram of the core negative feedback loop in the Drosophila circadian

clock, highlighting the role of DBT.
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Detect phosphorylated PER by autoradiography

End: Quantify phosphorylation signal
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Caption: Workflow for a typical in vitro kinase assay to measure DBT activity on its substrate,

PER.

Experimental Protocols
This protocol is adapted from methods used to characterize DBT kinase activity.

Protein Purification:

Express recombinant DBT (wild-type or mutant) and a PER substrate fragment (e.g., GST-

PER) in a suitable expression system (e.g., Sf9 insect cells or E. coli).

Purify the proteins using affinity chromatography (e.g., Glutathione-Sepharose for GST-

tagged proteins).

Kinase Reaction:

Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

In a microcentrifuge tube, combine the purified DBT enzyme (e.g., 50-100 ng) and the

PER substrate (e.g., 1-2 µg).

Initiate the reaction by adding ATP. For phosphorylation detection, use [γ-³²P]ATP (e.g., 10

µCi) to a final concentration of 50-100 µM.

Incubate the reaction at 30°C for 20-30 minutes.

Analysis:

Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

Separate the reaction products by SDS-PAGE.

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled,

phosphorylated PER.

Quantify the signal using densitometry.
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This protocol is a generalized procedure for co-immunoprecipitation from cultured Drosophila

cells.

Cell Culture and Transfection:

Culture Drosophila S2 cells in Schneider's medium supplemented with 10% FBS.

Co-transfect S2 cells with expression vectors for tagged versions of DBT (e.g., DBT-myc)

and PER (e.g., PER-HA) using a calcium phosphate or lipid-based transfection reagent.

Allow protein expression for 48-72 hours.

Cell Lysis:

Harvest cells by centrifugation (1000 x g for 5 minutes).

Wash the cell pellet with ice-cold PBS.

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl,

1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (14,000 x g for 15

minutes at 4°C).

Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with an antibody against one of the protein tags (e.g., anti-

myc antibody) overnight at 4°C with gentle rotation.

Add fresh protein A/G agarose beads and incubate for another 2-4 hours.

Wash the beads 3-5 times with lysis buffer.

Analysis:

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
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Analyze the eluate by Western blotting using antibodies against both tags (e.g., anti-myc

and anti-HA) to detect the co-immunoprecipitated proteins.

Part 2: Dihydrolipoamide Branched Chain
Transacylase E2 (DBT) in Humans
Core Biological Functions
Human Dihydrolipoamide Branched Chain Transacylase E2 (DBT) is a core component of the

mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex. This multienzyme

complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids

(BCKAs), which are derived from the catabolism of the essential branched-chain amino acids

(BCAAs): leucine, isoleucine, and valine.

The primary functions of human DBT include:

BCAA Catabolism: DBT forms the E2 core of the BCKD complex, which is a critical, rate-

limiting step in the breakdown of BCAAs. This metabolic pathway is essential for energy

production and the synthesis of other molecules.

Metabolic Regulation: By participating in BCAA catabolism, DBT plays a role in overall

metabolic homeostasis. Dysregulation of BCAA metabolism has been linked to conditions

such as insulin resistance and type 2 diabetes.

Proteostasis and Autophagy: Recent studies have identified DBT as a metabolic switch that

influences protein homeostasis (proteostasis). Loss of DBT function can lead to the

activation of autophagy, a cellular process for degrading and recycling damaged proteins and

organelles. This occurs via an AMP-activated protein kinase (AMPK)-dependent mechanism.

Role in Disease: Mutations in the DBT gene that impair the function of the BCKD complex

cause Maple Syrup Urine Disease (MSUD), a serious metabolic disorder. Additionally,

upregulation of DBT has been observed in the tissues of patients with amyotrophic lateral

sclerosis (ALS), suggesting a potential role in the pathogenesis of neurodegenerative

diseases.

Quantitative Data
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Quantitative data for human DBT often relates to the activity of the BCKD complex or the

cellular consequences of its dysfunction.

Parameter Condition
Quantitative

Observation
Reference(s)

BCKD Complex

Activity
Normal

Specific activity of ~68

nmol/min/mg for the

phosphatase

component (BDP) on

phosphorylated E1b.

Autophagy Flux
DBT Knockout (KO)

Cells

DBT KO cells show

increased levels of

LC3-II (an autophagy

marker) upon

proteasomal inhibition

compared to wild-type

cells, indicating

enhanced autophagy

flux.

Protein Aggregation
DBT KO Cells under

Proteasomal Stress

DBT KO cells exhibit

reduced accumulation

of ubiquitinated

proteins compared to

wild-type cells when

treated with a

proteasome inhibitor.
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Caption: The initial steps of the BCAA catabolic pathway, showing the central role of the BCKD

complex, which contains DBT.
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Caption: A generalized workflow for creating a DBT knockout cell line using the CRISPR-Cas9

system.

Experimental Protocols
This protocol is based on a continuous spectrophotometric method that measures the

production of NADH.

Sample Preparation:

Isolate mitochondria from tissue homogenates or cultured cells by differential

centrifugation.

Lyse the mitochondria with a buffer containing a detergent (e.g., Triton X-100) to release

the BCKD complex.

Determine the protein concentration of the lysate.

Enzyme Reaction:

Prepare an assay buffer (e.g., 30 mM KH₂PO₄, pH 6.8).

Prepare a reaction mixture containing the assay buffer, cofactors (e.g., 2.5 mM NAD⁺, 0.4

mM Coenzyme A, 2 mM Thiamine pyrophosphate), and a BCKA substrate (e.g., 1 mM α-

ketoisovalerate).

Warm the reaction mixture to 37°C in a spectrophotometer cuvette.

Initiate the reaction by adding the mitochondrial lysate.

Analysis:

Monitor the increase in absorbance at 340 nm, which corresponds to the production of

NADH.

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220

M⁻¹cm⁻¹).
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Activity is typically expressed as nmol of NADH formed per minute per mg of protein.

This protocol measures autophagy flux by quantifying the accumulation of the autophagy

marker LC3-II in the presence and absence of a lysosomal inhibitor.

Cell Treatment:

Plate wild-type and DBT knockout cells in parallel.

For each cell line, create two treatment groups: a vehicle control and treatment with a

lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for 2-4 hours. This

inhibitor blocks the final step of autophagy, causing autophagosomes to accumulate.

Protein Extraction and Western Blotting:

Harvest the cells and lyse them in RIPA buffer with protease inhibitors.

Separate the protein lysates by SDS-PAGE (using a 12-15% gel to resolve LC3-I and LC3-

II).

Transfer the proteins to a PVDF membrane.

Probe the membrane with a primary antibody against LC3 and a loading control (e.g.,

GAPDH or β-actin).

Use a secondary antibody conjugated to HRP and detect the signal using an enhanced

chemiluminescence (ECL) substrate.

Analysis:

Quantify the band intensities for LC3-II and the loading control using densitometry.

Normalize the LC3-II signal to the loading control for each sample.

Autophagic flux is determined by the difference in normalized LC3-II levels between the

inhibitor-treated and vehicle-treated samples. An increase in this difference in DBT KO

cells compared to wild-type indicates a higher rate of autophagy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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